ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 963-69-9

Cat. No.: VC1967879

Molecular Formula: C14H19NO5

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 963-69-9 |

|---|---|

| Molecular Formula | C14H19NO5 |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C14H19NO5/c1-5-19-11(17)7-10(16)13-8(3)12(9(4)15-13)14(18)20-6-2/h15H,5-7H2,1-4H3 |

| Standard InChI Key | DIQGPRUTKMOZHE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C |

Introduction

Chemical Properties and Structural Characteristics

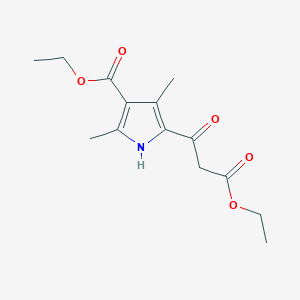

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole compound with several functional groups. The compound features a central pyrrole ring with specific substitutions including ethoxy and oxopropanoyl groups. Its fundamental properties are summarized in Table 1.

Table 1: Chemical Properties of Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

| Property | Value |

|---|---|

| CAS Number | 963-69-9 |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

| InChI Key | DIQGPRUTKMOZHE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=C(C)C(=C(C)N1)C(=O)OCC |

The molecular structure of this compound is characterized by a pyrrole heterocycle, which contains a nitrogen atom within its five-membered ring. The pyrrole core is substituted with two methyl groups at positions 2 and 4, while position 3 bears an ethyl carboxylate group. The position 5 is substituted with a 3-ethoxy-3-oxopropanoyl group, creating a complex arrangement of functional groups that contributes to the compound's unique chemical properties.

Synthesis and Preparation Methods

The synthesis of ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Industrial production may employ continuous flow reactors to enhance efficiency and consistency in the manufacturing process.

Chemical Reactions and Transformations

As a complex organic molecule with multiple functional groups, ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can participate in various chemical reactions. The compound contains several reactive sites including:

-

The pyrrole N-H group that can participate in hydrogen bonding or act as a nucleophile in substitution reactions

-

The carbonyl groups that can undergo nucleophilic addition reactions

-

The ester functionalities that are susceptible to hydrolysis and transesterification

-

The pyrrole ring itself, which can undergo electrophilic aromatic substitution reactions

These functional groups provide multiple points for chemical modifications, making the compound versatile for synthetic organic chemistry applications.

Physicochemical Properties

The physicochemical properties of ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate are important for understanding its behavior in different environments and its potential applications. While comprehensive experimental data is limited in the available literature, some properties can be inferred based on its structure.

Table 2: Estimated Physicochemical Properties

Comparison with Related Pyrrole Derivatives

To better understand ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, it is valuable to compare it with related pyrrole derivatives. The search results provide information on several related compounds.

Table 3: Comparison with Related Pyrrole Derivatives

This comparison highlights the structural variability among pyrrole derivatives and illustrates how differences in substitution patterns can lead to compounds with potentially different chemical and biological properties.

Researchers should always consult the current Safety Data Sheet (SDS) before working with this compound and follow institutional safety protocols and guidelines.

Future Research Directions

The unique structural features of ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate make it an interesting candidate for various scientific investigations. Future research could explore:

-

Detailed investigation of its biological activities, particularly potential pharmacological properties

-

Development of more efficient synthetic routes to improve yield and purity

-

Structure modification studies to develop analogs with enhanced properties

-

Exploration of its potential as a building block in combinatorial chemistry

-

Investigation of its possible applications in materials science or polymer chemistry

Given the limitations in the current literature regarding specific research findings and detailed biological activities, it is essential for researchers to consult broader scientific databases and conduct original research to fully explore the potential of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume